Methyl 2-(4-bromophenyl)-2-cyanoacetate
Overview
Description
Synthesis Analysis
The synthesis of similar compounds has been described in the literature. For instance, “methyl 4-bromophenylacetate” can be made from “4-bromophenylacetic acid” by Fischer esterification, refluxing it with methanol acidified with sulfuric acid . Another compound, “2-(4-bromophenyl)-2-methylpropionic acid”, can be prepared by selective bromination of “2-methyl-2-phenylpropanoic acid” on an aqueous medium .Molecular Structure Analysis
The molecular structure of a compound similar to “Methyl 2-(4-bromophenyl)-2-cyanoacetate”, namely “methyl (4-bromophenyl)acetate”, has a linear formula of C9H9BrO2 .Chemical Reactions Analysis
The chemical reactions involving similar compounds have been described. For example, a reliable one-step synthesis of a moderately complex structure has been described, which involves the use of coupling constants for the determination of positional relationships, geminal coupling, and correlation spectroscopy (COSY) for the identification of coupled signals .Physical And Chemical Properties Analysis
The physical and chemical properties of a similar compound, “methyl (4-bromophenyl)acetate”, include a molecular weight of 229.075 and a linear formula of C9H9BrO2 . Another similar compound, “2-(4-bromophenyl)-2-methylpropionic acid”, has a melting point of 122-124°C .Scientific Research Applications
Synthesis of Triazole Derivatives
The compound can be used in the synthesis of triazole derivatives . Triazoles are a class of compounds that have been found to have a wide range of biological activities, including antibacterial, antifungal, antitubercular, and antitumor properties .
Development of Antimicrobial Agents
“Methyl 2-(4-bromophenyl)-2-cyanoacetate” can be used in the development of new antimicrobial agents . The indiscriminate use of antimicrobial agents has resulted in microbial resistance, necessitating the discovery and development of new molecules with novel modes of action .
Development of Anticancer Drugs
The compound can also be used in the development of anticancer drugs . Cancer is characterized by uncontrolled growth of cells, and its incidence is rising in both developed and undeveloped countries .
Synthesis of Piperazine Derivatives
“Methyl 2-(4-bromophenyl)-2-cyanoacetate” can be used in the synthesis of piperazine derivatives . Piperazine is a common structural motif found in agrochemicals and pharmaceuticals, in part due to its ability to positively modulate the pharmacokinetic properties of a drug substance .
Synthesis of Thiazole Derivatives
The compound can be used in the synthesis of thiazole derivatives . Thiazoles have various medicinal properties like anti-inflammatory, antibacterial, antifungal, antitubercular, and antitumor activities .
Development of Antiproliferative Agents
“Methyl 2-(4-bromophenyl)-2-cyanoacetate” can be used in the development of antiproliferative agents . These agents inhibit cell growth and multiplication, making them useful in the treatment of diseases characterized by over-proliferation of cells, such as cancer .
Safety and Hazards
Future Directions
The future directions for the study of “Methyl 2-(4-bromophenyl)-2-cyanoacetate” and similar compounds could involve further exploration of their synthesis, characterization, and potential biological activities. For instance, a novel compound with promising antibacterial activity has been synthesized via a four-step protocol .
properties
IUPAC Name |
methyl 2-(4-bromophenyl)-2-cyanoacetate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8BrNO2/c1-14-10(13)9(6-12)7-2-4-8(11)5-3-7/h2-5,9H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QWXPRWNVJMNMKQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(C#N)C1=CC=C(C=C1)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8BrNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.08 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2-(4-bromophenyl)-2-cyanoacetate |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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